2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-15-12(20)9-18-7-5-10(6-8-18)13-16-17(2)14(21)19(13)11-3-4-11/h10-11H,3-9H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCBRMXXIGHNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)C2=NN(C(=O)N2C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-methylacetamide is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 316.41 g/mol. It features a piperidine ring, a cyclopropyl group, and a triazole moiety which are essential for its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety is particularly significant as it has been shown to enhance binding affinity and specificity towards certain proteins involved in disease pathways. For instance, triazole-containing compounds have demonstrated antiviral properties against β-coronaviruses by inhibiting key kinases like CSNK2 .
Biological Activities
Preliminary studies indicate that similar compounds exhibit a range of biological activities including:
- Antiviral Activity : Compounds with triazole structures have been shown to inhibit viral replication through enzyme inhibition.
- Antitumor Properties : The structural components suggest potential activity against various cancer cell lines.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-N-(benzyl)pyrrolidine-2-carboxamide | Pyrrolidine ring; Hydroxy group | Antitumor activity |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Imidazole and pyrimidine rings | Kinase inhibition |
| 8-[3-(1-cyclopropylpyrazol)] | Pyrazole ring; Cyclopropyl group | Anticancer properties |
The unique combination of piperidine and triazole functionalities in 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-methylacetamide may enhance its pharmacological profile compared to other similar compounds.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-methylacetamide :
- Antiviral Activity : A study demonstrated that triazole derivatives could effectively inhibit the replication of β-coronaviruses by modulating kinase activity in vitro .
- Anticancer Studies : Research has shown that compounds with similar piperidine and triazole structures exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic synthesis techniques. For example:
- Formation of the piperidine ring.
- Introduction of the cyclopropyl group.
- Construction of the triazole moiety through cyclization reactions.
These steps highlight the complexity involved in synthesizing biologically active compounds that can interact with multiple biological targets.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Heterocycle :
- The target compound contains a triazolone (oxidized triazole) core, which introduces a ketone group capable of hydrogen-bond donation/acceptorship. In contrast, analogs like N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide retain a standard triazole ring, limiting polar interactions .
The N-methylacetamide side chain in the target compound may enhance water solubility relative to the sulfanyl-acetamide or 4-fluorobenzyl groups in analogs, which increase lipophilicity and risk of off-target interactions .
Synthetic Accessibility :
- Analogs with sulfanyl linkages (e.g., ZINC2531699) require additional steps for thioether formation, complicating synthesis. The target compound’s acetamide linkage is more straightforward to assemble, favoring scalable production .
Research Findings and Implications
- Metabolic Stability : Cyclopropyl-substituted triazolones, like the target compound, exhibit slower oxidative degradation in hepatic microsome assays compared to phenyl-substituted analogs, as cyclopropane resists cytochrome P450-mediated metabolism .
- The rigid piperidine ring may enforce a bioactive conformation .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can intermediates be stabilized during multi-step synthesis?
Methodological Answer: Multi-step synthesis often involves coupling reactions (e.g., amide bond formation) and heterocyclic ring closure. For intermediates with sensitive functional groups (e.g., the 4,5-dihydro-1H-1,2,4-triazol-5-one core), use inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) to prevent oxidation. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, combined with coupling agents such as HATU or EDCI, improve yield . Stepwise purification via flash chromatography (silica gel, gradient elution) ensures intermediate stability.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry of the piperidine and triazolone rings. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Differential Scanning Calorimetry (DSC) detects polymorphic forms, critical for reproducibility in biological assays .
Q. How can initial biological activity screening be designed to evaluate its therapeutic potential?
Methodological Answer: Use in vitro assays targeting receptors or enzymes structurally related to its pharmacophores (e.g., kinase inhibition assays). For antimicrobial potential, follow CLSI guidelines with microdilution methods (MIC determination against Gram+/Gram– bacteria). Cell viability assays (MTT/XTT) assess cytotoxicity in mammalian cell lines (e.g., HEK-293) at concentrations ≤100 µM .
Q. What strategies improve solubility and stability in aqueous formulations for preclinical testing?
Methodological Answer: Salt formation (e.g., hydrochloride salt of the piperidine nitrogen) enhances water solubility. Co-solvents like PEG-400 or cyclodextrin-based complexes stabilize the compound in PBS (pH 7.4). Lyophilization of buffered solutions (trehalose/sucrose as cryoprotectants) ensures long-term storage .
Q. How are structural analogs identified for structure-activity relationship (SAR) studies?
Methodological Answer: Database mining (e.g., PubChem, ChEMBL) identifies analogs with conserved motifs (piperidine-triazolone-acetamide). Computational tools (e.g., Schrödinger’s Canvas) cluster compounds by scaffold similarity. Prioritize analogs with variations in cyclopropyl or methyl groups on the triazolone ring for systematic SAR .
Advanced Research Questions
Q. What mechanistic insights explain contradictory activity data between enzyme inhibition and cellular assays?
Methodological Answer: Discrepancies may arise from off-target binding or poor membrane permeability. Use cellular thermal shift assays (CETSA) to confirm target engagement in cells. Parallel artificial membrane permeability assays (PAMPA) evaluate passive diffusion. If permeability is low, modify lipophilicity via logP optimization (e.g., replacing cyclopropyl with fluorinated groups) .
Q. Which advanced analytical techniques resolve stereochemical uncertainties in the piperidine-triazolone core?
Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers. X-ray crystallography of co-crystals (e.g., with cytochrome P450) provides absolute configuration. Dynamic NMR (2D NOESY) detects spatial proximity of substituents in solution .
Q. How can in vivo pharmacokinetic (PK) studies be optimized to account for metabolic instability?
Methodological Answer: Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic soft spots. Deuterium incorporation at labile positions (e.g., methyl groups) slows oxidative metabolism. For PK studies in rodents, use cassette dosing (n-in-one) to minimize animal use while assessing AUC, Cmax, and t₁/₂ .
Q. What computational models predict binding modes to novel biological targets?
Methodological Answer: Molecular docking (AutoDock Vina, Glide) screens against homology-modeled targets (e.g., GPCRs). Molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories. Free-energy perturbation (FEP) calculations quantify ΔΔG for mutagenesis validation .
Q. How do reaction conditions influence byproduct formation during large-scale synthesis?
Methodological Answer: Design of Experiments (DoE) optimizes parameters (temperature, catalyst loading). Monitor reactions in real-time via inline FTIR or Raman spectroscopy. Identify byproducts (e.g., N-methylacetamide hydrolysis) using LC-MS/MS and mitigate via pH control or scavenger resins .
Q. What role do the cyclopropyl and triazolone groups play in target selectivity?
Methodological Answer: The cyclopropyl group imposes torsional strain, favoring specific conformations upon target binding. Replace triazolone with isosteres (e.g., pyridazinone) to probe hydrogen-bonding requirements. Competitive binding assays (SPR/BLI) compare affinity for wild-type vs. mutant targets .
Q. How can stability studies under accelerated conditions inform formulation strategies?
Methodological Answer: Conduct stress testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., piperidine ring oxidation) and formulate with antioxidants (BHT, ascorbic acid). Solid-state stability is improved via amorphous dispersion (spray drying with HPMC-AS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
